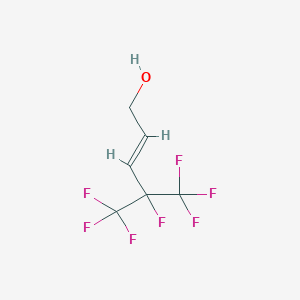

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol

Description

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is a fluorinated alcohol with a five-carbon backbone containing a double bond at position 2 and a hydroxyl group at position 1. The molecule is heavily substituted with fluorine atoms at positions 4 and 5, along with a trifluoromethyl (-CF₃) group at position 2.

Properties

IUPAC Name |

(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h1-2,14H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGTZTYTTFGFAE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896308 | |

| Record name | (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83706-95-0 | |

| Record name | (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Epoxide Intermediates

The patent by MEXICHEM FLUOR S.A. DE C.V. outlines a generalized strategy for synthesizing fluorohydrins via epoxide ring-opening with fluorinating agents. Applied to the target compound, this approach would involve:

- Epoxidation of a precursor alkene (e.g., 4-(trifluoromethyl)pent-2-en-1-ol) using meta-chloroperbenzoic acid (mCPBA) or similar oxidants.

- Ring-opening with a fluorinating agent such as hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents (e.g., tetrahydrofuran).

The reaction mechanism proceeds through nucleophilic attack by fluoride at the less hindered epoxide carbon, yielding the vicinal fluorohydrin. Challenges include regioselectivity control and the handling of hazardous HF. Pilot-scale trials of analogous reactions report yields of 50–65%, with byproducts arising from competing alkene hydration or over-fluorination.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages, limitations, and yields of each method:

Mechanistic Insights and Stereochemical Considerations

The stereochemical outcome of these methods is influenced by reaction kinetics and substrate geometry. For instance:

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond can be reduced to form saturated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is largely dependent on its interaction with molecular targets. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the electronic environment of active sites, thereby altering the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-iodopentan-1-ol (CAS 114810-56-9)

- Structure : Replaces the double bond (C2) with an iodine substituent.

- Molecular Formula : C₆H₆F₇IO (MW: 354 g/mol).

- The absence of the double bond reduces conjugation effects, altering reactivity and solubility compared to the target compound .

(b) 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid (CAS 243139-64-2)

- Structure : Replaces the hydroxyl group (-OH) with a carboxylic acid (-COOH).

- Molecular Formula : C₆H₃F₇O₂ (MW: 240.08 g/mol).

- Key Differences : The carboxylic acid group increases acidity (pKa ≈ 3.15) and enables esterification or salt formation. Boiling point (153°C) and density (1.557 g/cm³) reflect stronger intermolecular forces due to hydrogen bonding .

Substituent Variations

(a) 4,5,5,5-Tetrafluoro-4-trifluoromethoxy-2-iodo-2-penten-1-ol (CAS 243139-57-3)

- Structure : Replaces the trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group and adds iodine at C2.

- Molecular Formula : C₆H₄F₇IO₂ (MW: 367.99 g/mol).

- The iodine substituent introduces steric hindrance and photolability .

(b) 5,5,5-Trifluoropent-1-en-4-ol (CAS 77342-37-1)

Fluorinated Alkene Derivatives

(a) 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene (CAS 90277-94-4)

- Structure : Lacks the hydroxyl group and contains additional fluorine atoms.

- Molecular Formula : C₆HF₁₁ (MW: 282.06 g/mol).

- Key Differences : The absence of polar functional groups reduces solubility in polar solvents. Higher fluorine content increases density (2.042 g/cm³) and boiling point (118.8°C), making it suitable as a fluorinated solvent or intermediate .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | Not Provided | C₆H₅F₇O | ~228 (estimated) | -OH, -CF₃, C=C | N/A | N/A |

| 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | 243139-64-2 | C₆H₃F₇O₂ | 240.08 | -COOH, -CF₃, C=C | 153 ± 40 | 1.557 ± 0.06 |

| 4,5,5,5-Tetrafluoro-4-trifluoromethoxy-2-iodo-2-penten-1-ol | 243139-57-3 | C₆H₄F₇IO₂ | 367.99 | -OH, -OCF₃, I, C=C | N/A | N/A |

| 1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene | 90277-94-4 | C₆HF₁₁ | 282.06 | C=C, -CF₃ | 118.8 | 2.042 |

Q & A

Q. What are the optimal synthetic routes for 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves fluorinated precursors, such as hexafluoropropylene oxide derivatives or fluorinated ketones. A plausible route includes:

- Step 1 : Fluorination of a pentenol derivative using SF₄ or HF-pyridine under controlled conditions to introduce tetrafluoro and trifluoromethyl groups.

- Step 2 : Purification via fractional distillation or preparative HPLC to isolate intermediates.

- Characterization : Use ¹⁹F NMR to track fluorine substitution patterns and GC-MS to confirm molecular weight. For intermediates like 2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl fluoride (CAS 88022-48-4), IR spectroscopy can confirm carbonyl groups .

Q. How can researchers ensure the stability of this compound under various experimental conditions?

Methodological Answer: Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.

- Hydrolytic Stability : Incubate in aqueous buffers (pH 3–9) and monitor via LC-MS for degradation products like fluorinated carboxylic acids.

- Light Sensitivity : Conduct UV-Vis spectroscopy under simulated sunlight to identify photooxidation pathways. Fluorinated alcohols generally exhibit higher stability than non-fluorinated analogs due to strong C–F bonds .

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- ¹H/¹⁹F NMR : Resolve coupling constants to confirm the double bond geometry (e.g., trans vs. cis in pent-2-en-1-ol derivatives).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error.

- X-ray Crystallography : For crystalline derivatives, determine absolute configuration and bond angles. Fluorine substituents often induce unique crystallographic packing .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound be elucidated, and what methods track intermediates?

Methodological Answer:

- Experimental Design : Incubate with anaerobic microbial consortia (e.g., organohalide-respiring bacteria) and monitor defluorination via ion chromatography for fluoride release.

- Biotransformation Tracking : Use LC-QTOF-MS with negative ion mode to detect intermediates like 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid. Isotopic labeling (¹⁸O/²H) can clarify enzymatic mechanisms .

- Meta-Omics : Perform metagenomic sequencing to identify reductase genes (e.g., cprA) responsible for C–F bond cleavage.

Q. What computational approaches predict reactivity and guide synthetic optimization?

Methodological Answer:

- DFT Calculations : Model transition states for fluorination reactions using Gaussian or ORCA software. Focus on Gibbs free energy (ΔG) to evaluate feasibility.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., THF vs. DMF). Fluorinated solvents may reduce activation barriers.

- Machine Learning : Train models on existing fluorination datasets to predict optimal catalysts (e.g., Pd/C vs. CuF₂) for yield improvement .

Q. How can researchers address contradictions in reported data on synthesis yields or degradation rates?

Methodological Answer:

- Controlled Replication : Standardize reaction conditions (temperature, solvent purity, catalyst loading) across labs.

- Advanced Analytics : Use NMR relaxation experiments to detect trace impurities affecting yield. For degradation studies, employ isotope ratio monitoring to distinguish abiotic vs. biotic pathways.

- Meta-Analysis : Aggregate literature data (e.g., from patents or Pharos Project reports) to identify trends in fluorinated compound behavior under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.